molecular formula C11H12N2 B8736352 6-Amino-5-ethylquinoline

6-Amino-5-ethylquinoline

Cat. No. B8736352
M. Wt: 172.23 g/mol
InChI Key: HVNANPWKXJABEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-ethylquinoline is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-5-ethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-5-ethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Amino-5-ethylquinoline

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5-ethylquinolin-6-amine

InChI

InChI=1S/C11H12N2/c1-2-8-9-4-3-7-13-11(9)6-5-10(8)12/h3-7H,2,12H2,1H3

InChI Key

HVNANPWKXJABEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC2=C1C=CC=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 183 mg (0.22 mmol) of Pd(dppf)Cl2.CH2Cl2 and 4.38 g (13.44 mmol) of Cs2CO3 in 13 mL of DMF under Argon atmosphere was added a solution of 500 mg (2.24 mmol) of 6-amino-5-bromoquinoline (commercially available from ACES Pharma Product List). Triethylborane in hexanes (2.91 mL of 1.0 M solution) was added, and the reaction was heated to 50° C. for 22 hours, then poured into 50 mL of water, and extracted with diethyl ether. The combined ether layers were washed with saturated aqueous NaHCO3 solution and brine, dried over MgSO4, filtered, and concentrated under reduced pressure to an oil. The oil was purified via silica gel chromatography, eluting with 0 to 50% EtOAc/hexanes to give 386 mg (65.8%) of 6-amino-5-ethylquinoline as e a colorless oil. MS (ESI): m/z 173.2 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
2.91 mL
Type
solvent
Reaction Step Two
Quantity
183 mg
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.